2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol
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Overview
Description
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure and have comparable chemical properties.
Pyrimidines: Compounds with a pyrimidine core also exhibit similar reactivity and biological activities.
Uniqueness
What sets 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol apart is its unique combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C6H8N6O |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)ethanol |
InChI |
InChI=1S/C6H8N6O/c7-5-4-6(9-3-8-5)12(1-2-13)11-10-4/h3,13H,1-2H2,(H2,7,8,9) |
InChI Key |
XHWVWEPBDJYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)CCO)N |
Origin of Product |
United States |
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